6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one
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Overview
Description
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Related Compounds : Benzo[h]quinoline derivatives structurally related to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have been synthesized, with applications in developing compounds devoid of cytotoxicity (Janin, Bisagni, & Carrez, 1993).
Antimicrobial and Antifungal Studies
- Antimicrobial Activity : Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, similar in structure to the mentioned compound, have been synthesized and displayed significant antimicrobial properties (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
- Mosquito Larvicidal Activity : Compounds with a structural resemblance to 6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one have demonstrated effectiveness in mosquito larvicidal activity (Rajanarendar et al., 2010).
Antiproliferative and Cancer Research
- Antiproliferative Testing : Related oxoisoaporphine compounds have undergone synthesis and testing for antiproliferative activities, contributing to cancer research (Castro-Castillo et al., 2010).
Anti-Inflammatory and Analgesic Studies
- Anti-Inflammatory and Analgesic Activities : Derivatives of 8-hydroxy quinolines, structurally similar to the compound , have been synthesized and evaluated for anti-inflammatory and analgesic properties (Alam et al., 2011).
Neurotropic and Psychotropic Research
- Neurotropic and Psychotropic Properties : Studies on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, related to the compound in focus, have shown promising neurotropic and psychotropic properties (Podolsky, Shtrygol’, & Zubkov, 2017).
Fluorescence Studies
- Fluorescence Quenching Studies : Research on 2-amino-4-[4-(dimethylamino) phenyl]-8-methoxy-5, 6-dihydrobenzo[h] quinoline-3-carbonitrile, structurally akin to the compound , has contributed to understanding fluorescence quenching in liquid stage (Khan & Asiri, 2016).
properties
Product Name |
6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one |
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Molecular Formula |
C26H30N6O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
6-methoxy-3-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H30N6O3/c1-34-22-9-10-24-20(15-22)14-21(26(33)27-24)16-31(12-11-19-6-3-2-4-7-19)18-25-28-29-30-32(25)17-23-8-5-13-35-23/h2-4,6-7,9-10,14-15,23H,5,8,11-13,16-18H2,1H3,(H,27,33) |
InChI Key |
WTTQSPAZSJEXCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCC3=CC=CC=C3)CC4=NN=NN4CC5CCCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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